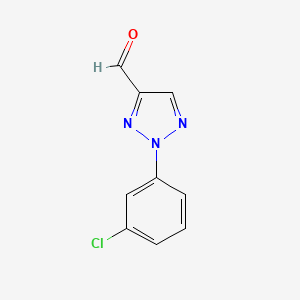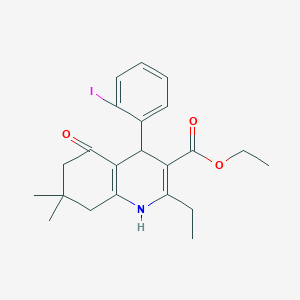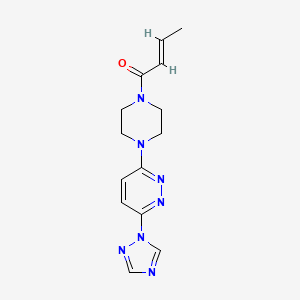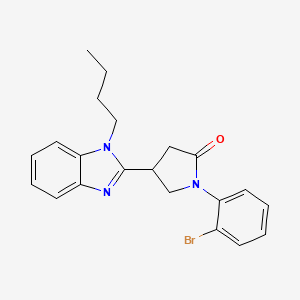
1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea, also known as PTC-TMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thiazolidinedione and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism. The activation of PPARγ by 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea leads to the upregulation of genes involved in glucose and lipid metabolism, leading to its anti-diabetic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and inhibit the growth of cancer cells. The compound has also been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea in lab experiments is its high potency and selectivity towards PPARγ. The compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of PPARγ in various biological processes. However, one of the limitations of using 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Orientations Futures
For the study of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea include investigating its therapeutic potential, studying its structure-activity relationship, and developing novel formulations and delivery systems.
Méthodes De Synthèse
The synthesis of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea involves the reaction of p-tolyl isocyanate with 2-aminothiazole in the presence of pyrrolidine-1-carboxylic acid. The reaction takes place under mild conditions and yields the desired compound in good yield. The purity of the compound can be improved by recrystallization from suitable solvents.
Applications De Recherche Scientifique
1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. The compound has been used in various studies to investigate its potential as a therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-4-6-12(7-5-11)17-15(22)19-16-18-13(10-23-16)14(21)20-8-2-3-9-20/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAAMAMOYYHCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B2947514.png)


![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)
![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)
![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)
![(3R)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2947530.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2947533.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile](/img/structure/B2947536.png)